

Branebrutinib preclinical efficacy models

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Compound Focus: Branebrutinib

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Preclinical Efficacy of Branebrutinib

Branebrutinib (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton's tyrosine kinase (BTK) [1]. The table below summarizes its preclinical efficacy as reported in the search results:

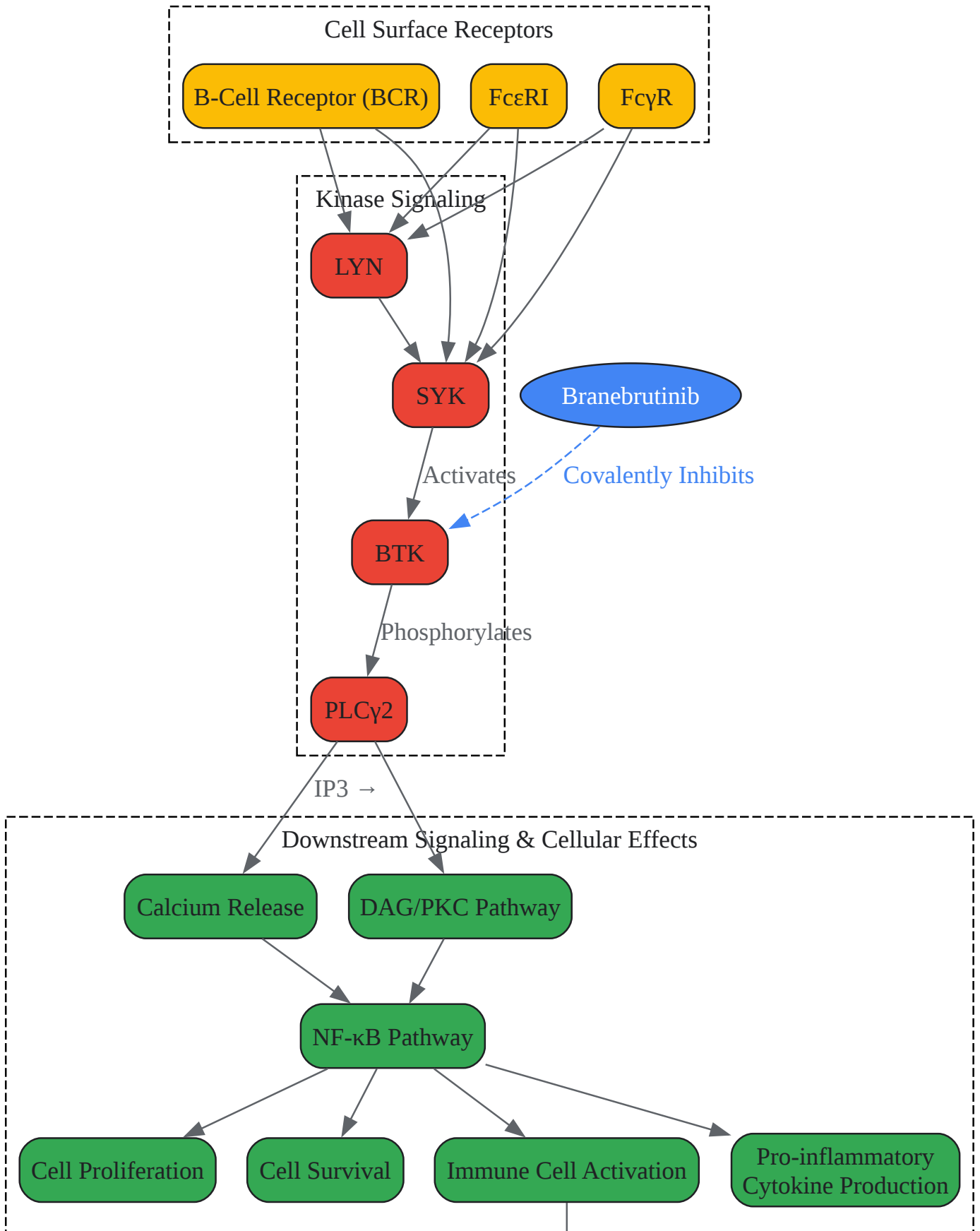
Disease Model	Species	Dosing Regimen	Key Efficacy Findings	BTK Occupancy
Collagen-Induced Arthritis (CIA) [1]	Mouse	≥ 0.5 mg/kg, orally, once daily	Protection against clinically evident disease, histological joint damage, and bone mineral density loss. Maximal efficacy observed.	≥ 90% inactivation of BTK <i>in vivo</i>
Collagen Antibody-Induced Arthritis (CAIA) [1]	Mouse	≥ 0.5 mg/kg, orally, once daily	Protection against clinically evident disease, histological joint damage, and bone mineral density loss. Maximal efficacy observed.	≥ 90% inactivation of BTK <i>in vivo</i>
Lupus Nephritis [1]	Mouse	As low as 0.2 mg/kg	Potent efficacy across a range of measures (e.g., reduction in proteinuria).	Robust inhibition of BTK activity

Branebrutinib has demonstrated >5000-fold selectivity for BTK over 240 other kinases, with only four related Tec family kinases showing less selectivity [1]. This high selectivity is a key differentiator intended to minimize off-target effects.

Signaling Pathway and Mechanism of Action

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is also involved in signaling through Fc receptors (FcγR, FcεRI) found on various immune cells like B cells, macrophages, mast cells, and basophils [1] [2] [3].

The following diagram illustrates the key signaling pathways involving BTK and how **branebrutinib** exerts its inhibitory effect.





Autoantibody Production

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Branebrutinib covalently binds to the cysteine 481 (Cys481) residue in the ATP-binding site of BTK, leading to its rapid inactivation [1] [3]. This inhibition disrupts the downstream signaling cascades that drive B-cell activation, proliferation, and survival, as well as the activation of other innate immune cells [1] [3]. In autoimmune disease models, this mechanism translates to reduced inflammation and tissue damage.

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